molecular formula C7H9Cl2NO B1462337 3-(Chloromethyl)-4-methoxypyridine hydrochloride CAS No. 1803604-29-6

3-(Chloromethyl)-4-methoxypyridine hydrochloride

Cat. No. B1462337
CAS RN: 1803604-29-6
M. Wt: 194.06 g/mol
InChI Key: LNKHIGYAZVEGQZ-UHFFFAOYSA-N
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Description

“3-(Chloromethyl)pyridine hydrochloride”, also known as “3-Picolyl chloride hydrochloride”, is a chemical compound used in organic chemistry . It belongs to the class of heterocyclic compounds containing six-membered rings .


Synthesis Analysis

The synthesis of 3-(Chloromethyl)pyridine hydrochloride involves several steps :

  • The 3-pyridinemethanol reacts with thionyl chloride to produce 3-(Chloromethyl)pyridine hydrochloride .

Molecular Structure Analysis

The molecular formula of 3-(Chloromethyl)pyridine hydrochloride is C6H6ClN · HCl . The molecular weight is 164.03 .


Chemical Reactions Analysis

3-(Chloromethyl)pyridine hydrochloride is incompatible with strong oxidizing agents and strong bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Chloromethyl)pyridine hydrochloride are as follows :

Scientific Research Applications

One-Pot Synthesis Applications

A notable application involves the one-pot synthesis of complex organic compounds. For instance, "3-(Chloromethyl)-4-methoxypyridine hydrochloride" has been utilized in the Hilbert-Johnson reaction to achieve methoxy group cleavage, followed by dimerization, to synthesize 6,12‐dihydro‐1,3,7,9‐tetramethyl‐5H, 11H‐dipyrido[1,2‐a:1′,2′‐d]pyrazine‐2,8‐dione in almost quantitative yield. This process exemplifies the compound's utility in facilitating efficient and high-yield chemical transformations (Oresic et al., 2001).

Synthesis and Reactivity

The compound's reactivity has also been explored in the synthesis of other pyridine derivatives, indicating its versatility as a starting material or intermediate. For example, an improved method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride was developed, showcasing the compound's adaptability in chemical synthesis processes (Dai Gui-yuan, 2003).

Polymerization Catalysts

Further research has demonstrated the compound's role as a catalyst in polymerization processes. Specifically, it has been used in conjunction with CH3C(O)Co(CO)3P(o-tolyl)3/m-methoxypyridine as a versatile catalyst for the carbonylative polymerizations of epoxides and N-alkylaziridines. This application highlights its potential in the design and synthesis of polyesters and amphiphilic poly(amide-block-ester)s, illustrating its contribution to materials science (Guosheng Liu & L. Jia, 2004).

Safety And Hazards

3-(Chloromethyl)pyridine hydrochloride is considered hazardous. It causes burns of eyes, skin, and mucous membranes. Thermal decomposition can lead to the release of irritating gases and vapors . It is also toxic in contact with skin, causes severe skin burns and eye damage, and is suspected of causing genetic defects and cancer .

properties

IUPAC Name

3-(chloromethyl)-4-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-2-3-9-5-6(7)4-8;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKHIGYAZVEGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-4-methoxypyridine hydrochloride

CAS RN

1803604-29-6
Record name 3-(chloromethyl)-4-methoxypyridine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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